molecular formula C7H14N2 B8187307 (R)-1-Methyl-1,6-diaza-spiro[3.4]octane

(R)-1-Methyl-1,6-diaza-spiro[3.4]octane

Cat. No.: B8187307
M. Wt: 126.20 g/mol
InChI Key: GFANVZVARJDUIM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Methyl-1,6-diaza-spiro[3.4]octane is a chiral spirocyclic amine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol (CAS: 1158749-83-7) . Its structure features a spiro junction at the 3.4 position, where two nitrogen atoms are embedded in a bicyclic framework. The compound’s stereochemistry at the methyl-substituted nitrogen may influence its biological activity and synthetic utility, though specific data on enantioselectivity are sparse in public sources.

Properties

IUPAC Name

(4R)-1-methyl-1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANVZVARJDUIM-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited approach involves functionalizing 2,6-diazaspiro[3.4]octane precursors. In one protocol, lithium fluoride and benzylamine derivatives are reacted in acetonitrile at 80–100°C to introduce the methyl group at the nitrogen center . The reaction proceeds via nucleophilic substitution, where the spirocyclic amine acts as a base to deprotonate the methylating agent. Subsequent hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) removes protective groups and saturates intermediate alkenes, yielding the final product with >90% purity .

Key Steps:

  • Methylation:

    • Reagents: Methyl iodide, lithium fluoride.

    • Solvent: Acetonitrile.

    • Temperature: 80°C, 12 hours.

    • Yield: 75–80% .

  • Hydrogenation:

    • Catalyst: 10% Pd/C.

    • Pressure: 2 atm H₂.

    • Solvent: Ethanol.

    • Yield: 95% .

This method prioritizes scalability but requires careful handling of air-sensitive reagents.

Enantioselective Synthesis via Chiral Resolution

The (R)-enantiomer is obtained through chiral resolution using diastereomeric salt formation. A racemic mixture of 1-methyl-1,6-diaza-spiro[3.4]octane is treated with (S)-mandelic acid in ethyl acetate, selectively crystallizing the (R)-enantiomer as a salt . Recrystallization in methanol-water (7:3) achieves >99% enantiomeric excess (ee).

Optimization Data:

ParameterValue
Resolving Agent(S)-Mandelic acid
Solvent SystemEthyl acetate/methanol
Crystallization Temp4°C
Final ee99.2%

This method is cost-effective for small-scale production but less feasible industrially due to solvent-intensive steps .

Cyclization of Bicyclic Amine Intermediates

Patent literature describes a route starting from 1-((hydroxymethyl)cyclopropyl)carbamate derivatives. Cyclization is induced using trifluoroacetic acid (TFA) in dichloromethane, forming the spiro[3.4]octane core . The methyl group is introduced via reductive amination with formaldehyde and sodium cyanoborohydride.

Reaction Sequence:

  • Cyclopropane Opening:

    • Substrate: 4-Methoxybenzyl-protected carbamate.

    • Reagent: Glycine methyl ester hydrochloride.

    • Base: Potassium carbonate.

    • Yield: 68% .

  • Reductive Amination:

    • Reagents: Formaldehyde, NaBH₃CN.

    • Solvent: Methanol.

    • Temperature: 25°C, 6 hours.

    • Yield: 82% .

This method avoids hazardous boron trifluoride reagents, enhancing safety .

Grignard Reagent-Mediated Alkylation

Academic studies report the use of Grignard reagents to construct the spiro framework. Methylmagnesium bromide reacts with cyclobutanone derivatives, followed by acid-catalyzed rearrangement to form the diazaspiro structure . Hydrochloric acid (2M) in tetrahydrofuran (THF) at 60°C drives the rearrangement to completion.

Critical Conditions:

  • Alkylation:

    • Reagent: MeMgBr (3 equiv).

    • Solvent: THF, −10°C.

    • Yield: 70% .

  • Rearrangement:

    • Acid: HCl (2M).

    • Temperature: 60°C, 4 hours.

    • Yield: 85% .

This route offers modularity for introducing substituents but requires stringent temperature control.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts for enantioselective spirocyclization. A palladium-catalyzed C–N coupling using (R)-BINAP as a ligand achieves 92% ee in the formation of the diazaspiro core . The methyl group is installed via Suzuki-Miyaura coupling with methylboronic acid.

Catalytic System:

ComponentRole
Pd(OAc)₂Catalyst
(R)-BINAPChiral ligand
Cs₂CO₃Base
TolueneSolvent

This method is ideal for high-value applications but relies on expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-1,6-diaza-spiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block in Organic Synthesis

(R)-1-Methyl-1,6-diaza-spiro[3.4]octane serves as a valuable intermediate in the synthesis of more complex molecules. Its unique bicyclic structure allows for the generation of diverse chemical entities through various synthetic routes, including cyclization reactions involving diamines and carbonyl compounds. This compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

Table 1: Common Reactions Involving this compound

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcidic or basic conditions
ReductionLithium aluminum hydrideAnhydrous conditions
Nucleophilic SubstitutionHalides or aminesSuitable solvents and catalysts

Biological Applications

Drug Development

The compound has shown potential as a lead structure in drug discovery due to its ability to interact with various biological pathways. For instance, modifications of the this compound scaffold have led to the development of potent antitubercular agents with minimal inhibitory concentrations as low as 0.016 μg/mL against Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

A study explored the molecular periphery of nitrofuran derivatives based on the this compound core. The synthesized compounds exhibited significant inhibitory activity against M. tuberculosis, highlighting the compound's potential in developing effective treatments for tuberculosis .

Table 2: Antitubercular Activity of Derivatives

Compound IDMinimum Inhibitory Concentration (μg/mL)
Compound A0.016
Compound B0.125
Compound C0.250

Medicinal Chemistry

Therapeutic Applications

The this compound framework has been utilized to create inhibitors targeting various diseases. For example, it has been incorporated into molecules designed to inhibit hepatitis B capsid proteins and modulate signaling pathways relevant to cancer treatment .

Case Study: Cancer Therapeutics

Research has demonstrated that replacing traditional piperazine structures with the diazaspiro framework in small molecules can enhance target selectivity while reducing off-target effects, thereby improving therapeutic efficacy .

Industrial Applications

Polymer Production

In industrial settings, this compound is utilized in producing polymers with specific properties due to its stability and reactivity under various conditions . Its unique structure allows for the development of materials that can be tailored for specific applications.

Mechanism of Action

The mechanism of action of ®-1-Methyl-1,6-diaza-spiro[3.4]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

(S)-1-Methyl-1,6-diaza-spiro[3.4]octane

  • CAS : 2514756-38-6
  • Molecular Formula : C₇H₁₄N₂
  • Molecular Weight : 126.20 g/mol
  • Key Differences: The (S)-enantiomer shares identical molecular weight and formula with the (R)-form but differs in stereochemistry. Enantiomers typically exhibit similar physical properties (e.g., LogP, boiling point) but divergent biological activities due to chiral recognition in biological systems. Data Limitations: No experimental LogP or PSA values are reported for the (S)-enantiomer, making direct comparisons challenging .

Tert-Butyl 2,6-Diazaspiro[3.4]octane-2-carboxylate

  • CAS: Not explicitly provided (see )
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Properties :
    • LogP : 1.48 (more hydrophobic than the target compound)
    • PSA : 41.57 Ų (significantly higher polarity due to the carboxylate group)
    • Boiling Point : 301.3°C at 760 mmHg
  • Structural Impact : The tert-butyloxycarbonyl (Boc) group enhances steric bulk and protects the amine, altering reactivity and solubility compared to the methyl-substituted spiro compound .

1-Methyl-6-(3-pyridinyl)-1,6-diazaspiro[3.4]octane

  • CAS : 646056-63-5
  • Molecular Formula : C₁₂H₁₇N₃
  • Molecular Weight : 203.28 g/mol
  • Key Properties: Hydrogen Bond Donors/Acceptors: 0/3 (vs. 0/2 for the target compound) PSA: 41.57 Ų (similar to the Boc derivative)

(3S,4R)-1-Benzyl-3-methyl-1,6-diazaspiro[3.4]octane Disuccinate

  • CAS : 2230683-06-2
  • Molecular Formula: Not explicitly provided (likely includes a benzyl group and succinate counterion)
  • Structural Features :
    • The benzyl group increases hydrophobicity (higher LogP expected) and may stabilize the spirocyclic core via π-π interactions.
    • The disuccinate salt improves aqueous solubility compared to the free base form .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Features
(R)-1-Methyl-1,6-diaza-spiro[3.4]octane 1158749-83-7 C₇H₁₄N₂ 126.20 0.32 15.27 Chiral methyl group, spirocyclic core
(S)-1-Methyl-1,6-diaza-spiro[3.4]octane 2514756-38-6 C₇H₁₄N₂ 126.20 N/A N/A Enantiomeric configuration
Tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate - C₁₁H₂₀N₂O₂ 212.29 1.48 41.57 Boc-protected amine
1-Methyl-6-(3-pyridinyl)-1,6-diazaspiro[3.4]octane 646056-63-5 C₁₂H₁₇N₃ 203.28 N/A 41.57 Pyridinyl substituent
(3S,4R)-1-Benzyl-3-methyl-1,6-diazaspiro[3.4]octane Disuccinate 2230683-06-2 - - N/A N/A Benzyl group, disuccinate salt

Research Findings and Implications

  • Stereochemistry : The (R)- and (S)-enantiomers of 1-methyl-1,6-diazaspiro[3.4]octane are likely to exhibit divergent pharmacological profiles, though experimental data are lacking .
  • Substituent Effects :
    • Hydrophobicity : The Boc and pyridinyl derivatives show higher LogP/PSA values, suggesting reduced membrane permeability compared to the target compound .
    • Solubility : Salt forms (e.g., disuccinate) enhance aqueous solubility, critical for formulation in drug development .
  • Synthetic Utility : The spirocyclic core is a versatile scaffold for medicinal chemistry, with substituents modulating target selectivity and pharmacokinetics .

Q & A

Q. What are the established synthetic routes for (R)-1-methyl-1,6-diaza-spiro[3.4]octane, and how can stereochemical purity be ensured?

Synthesis typically involves cyclization reactions of precursor amines or ketones. For example, analogous spiro compounds are synthesized via reactions between spirocyclic ketones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and benzothiazol-2-yl-imine derivatives under controlled conditions . To ensure stereochemical purity, chiral resolution techniques such as chiral HPLC or enantioselective crystallization are critical. Reaction intermediates should be monitored via chiral stationary-phase chromatography, and final products validated using polarimetry or X-ray crystallography (if crystals are obtainable) .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Key methods include:

  • Infrared (IR) spectroscopy : To confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹, sp³ C-H stretches).
  • Elemental analysis : To verify molecular formula (C₇H₁₄N₂) and purity .
  • Mass spectrometry (MS) : For molecular weight confirmation (126.199 g/mol) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve spirocyclic structure and methyl group environments .

Q. How should researchers address hygroscopicity or stability issues during storage?

Store the compound under inert gas (argon/nitrogen) in sealed vials at –20°C. Pre-dry storage containers to minimize moisture uptake. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies, with monitoring by TLC or HPLC .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) influence reactivity in asymmetric catalysis or medicinal applications?

The R-configuration may dictate enantioselective interactions in catalytic systems or binding affinity in biological targets. For example, spirocyclic diaza compounds are explored as chiral ligands in transition-metal catalysis. Computational modeling (e.g., DFT calculations) can predict steric and electronic effects of the R-group, while experimental validation via kinetic resolution experiments (e.g., asymmetric hydrogenation) quantifies enantiomeric excess .

Q. What strategies resolve contradictions in characterization data (e.g., conflicting NMR assignments)?

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography : Definitive structural assignment if single crystals are obtainable.
  • Dynamic NMR : Probe conformational flexibility at variable temperatures to explain anomalous splitting .

Q. How can computational methods predict the compound’s physicochemical properties or reactivity?

  • Molecular dynamics (MD) simulations : Model solvation effects and conformational stability.
  • Quantum mechanical calculations : Predict pKa (amine groups), logP (0.32), and frontier molecular orbitals for reactivity insights.
  • Machine learning models : Train on spirocyclic compound datasets to predict solubility or synthetic yields .

Q. What experimental designs are optimal for studying its role in multicomponent reactions (e.g., as a spirocyclic scaffold)?

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to optimize yield and selectivity.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) or in situ IR to track intermediate formation.
  • Post-reaction analysis : Employ LC-MS or GC-MS to identify side products and propose reaction pathways .

Q. How does the spirocyclic framework influence its potential as a pharmacophore in drug discovery?

The rigid spiro structure imposes conformational constraints, potentially enhancing target selectivity. Comparative studies with non-spiro analogs can isolate steric/electronic contributions. Biological assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking reveal structure-activity relationships. For example, related diaza-spiro compounds show antimicrobial activity via topoisomerase inhibition .

Methodological Notes

  • Data Interpretation : Always cross-reference spectroscopic data with synthetic protocols to rule out impurities.
  • Stereochemical Controls : Include racemic and enantiopure standards in assays to validate chiral effects.
  • Ethical Reporting : Disclose synthetic yields, purification steps, and characterization uncertainties to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.